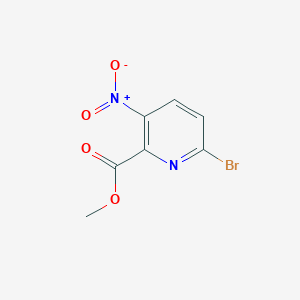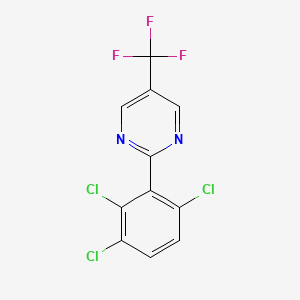
2,4-Dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms and a hydroxyl group at the 5-position, making it an interesting subject for various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1H-pyrazol-5-ol can be synthesized through several methods. One common approach involves the reaction of methylhydrazine with ethyl acetoacetate in ethanol under reflux conditions. The reaction mixture is then dried to obtain the desired product . Another method includes the use of 2-chloro-1-methylpyridinium iodide as a reagent to form pyrazole esters, which are subsequently transformed into the final product through a Fries rearrangement .
Industrial Production Methods
Industrial production of 1,4-dimethyl-1H-pyrazol-5-ol typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex compounds .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1H-pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of agrochemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of 1,4-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can lead to various biological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethyl-1H-pyrazol-5-ol can be compared with other similar compounds such as:
1,3-Dimethyl-1H-pyrazol-5-ol: Similar structure but different substitution pattern.
4,4′-(Arylmethylene)-bis-(1H-pyrazol-5-ols): These compounds exhibit a wide range of biological activities and are used in various applications.
5-Amino-1,3-dimethylpyrazole: Another derivative with different functional groups and applications.
The uniqueness of 1,4-dimethyl-1H-pyrazol-5-ol lies in its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
33641-19-9 |
|---|---|
Molekularformel |
C5H8N2O |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
2,4-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H8N2O/c1-4-3-6-7(2)5(4)8/h3,6H,1-2H3 |
InChI-Schlüssel |
CPIDGPJOCBGZEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNN(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



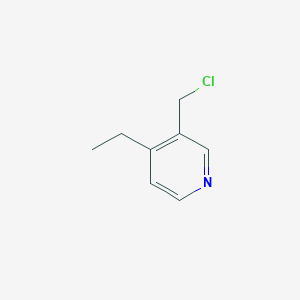
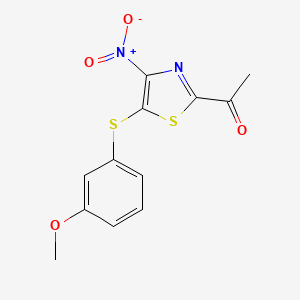
![N,N-Diphenylthiazolo[5,4-D]pyrimidine-2,7-diamine](/img/structure/B13122600.png)
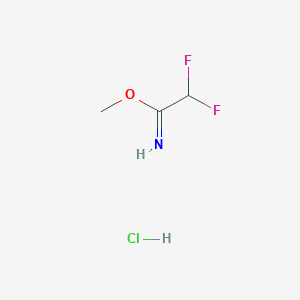
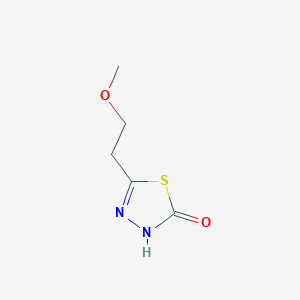

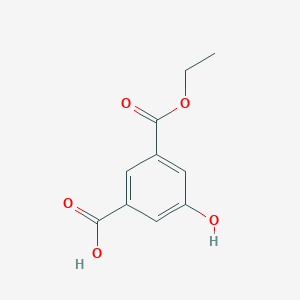
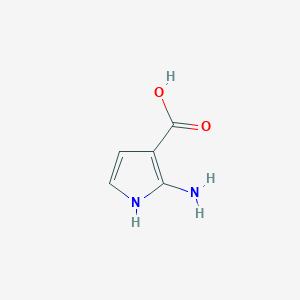
![7-Fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B13122645.png)
![3,5-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13122651.png)
